molecular formula C7H7BrN2O4 B037307 2-Bromo-5,6-dimethoxy-3-nitropyridine CAS No. 79491-48-8

2-Bromo-5,6-dimethoxy-3-nitropyridine

Cat. No. B037307
CAS RN: 79491-48-8
M. Wt: 263.05 g/mol
InChI Key: FVBNYAYTCCNKSG-UHFFFAOYSA-N
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Patent
US08273890B2

Procedure details

20 g of 2,6-dibromo-3-methoxy-5-nitropyridine (example E3) were dissolved in 550 ml of anhydrous methanol at 30-40° C. 4.6 g sodium methoxide dissolved in 30 ml anhydrous methanol were added to this solution. The reaction mixture was stirred for one hour at room temperature, poured into 700 ml of water and stored in the refrigerator overnight. The precipitate was filtered, washed with ice cold water and dried under vacuum to yield the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([Br:13])[N:3]=1.[CH3:14][O-:15].[Na+].O>CO>[Br:13][C:4]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]([O:8][CH3:9])=[C:2]([O:15][CH3:14])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC(=C(C=C1OC)[N+](=O)[O-])Br
Name
Quantity
550 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to this solution
CUSTOM
Type
CUSTOM
Details
stored in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ice cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC(=C(C=C1[N+](=O)[O-])OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.